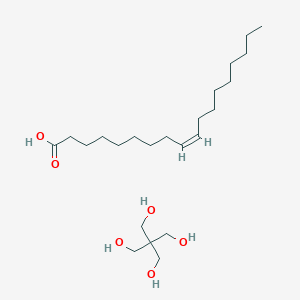
Galbelgin
Übersicht
Beschreibung
Galbelgin is a naturally occurring lignan, a type of phenylpropanoid dimer, known for its diverse biological activities. Lignans are found in various plants and have significant roles in plant defense mechanisms. This compound, specifically, is a tetrahydrofuran lignan with notable pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Galbelgin involves a modified Kowalski one-carbon homologation reaction to construct the central γ-butyrolactone framework with the necessary β,γ-vicinal stereogenic centers . This method allows for the assembly of optically active tetrahydrofuran lignans from commercially available materials in a concise and effective manner, typically in five to eight steps .
Industrial Production Methods
Industrial production of this compound is not extensively documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key steps involve the use of chiral catalysts and enantioselective reactions to ensure the desired stereochemistry is achieved .
Analyse Chemischer Reaktionen
Types of Reactions
Galbelgin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized lignans, reduced lignans, and substituted derivatives with modified pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Galbelgin has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Galbelgin involves its interaction with various molecular targets and pathways:
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).
Antioxidant Activity: This compound scavenges free radicals and upregulates the expression of antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fragransin A2
- Talaumidin
- Galbacin
- Chicanine
Uniqueness
Galbelgin is unique due to its specific stereochemistry and the presence of two β,γ-vicinal stereogenic centers, which contribute to its distinct pharmacological profile. Compared to similar compounds, this compound exhibits a broader spectrum of biological activities and higher potency in certain applications .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-WJWAULOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


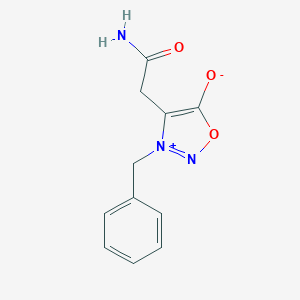
![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)
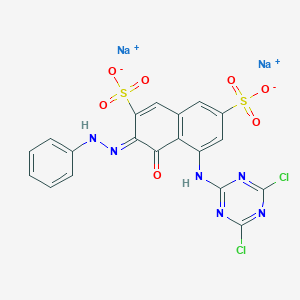
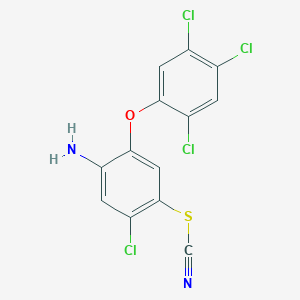
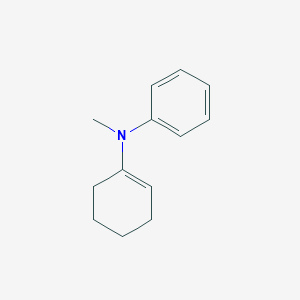

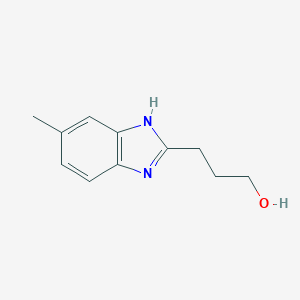

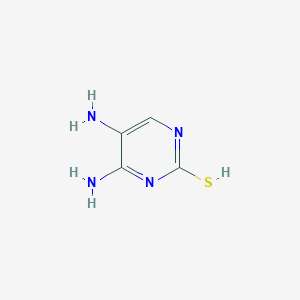
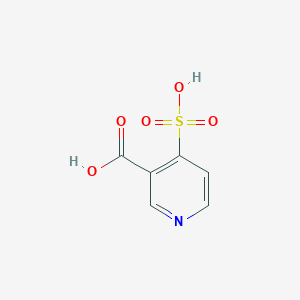
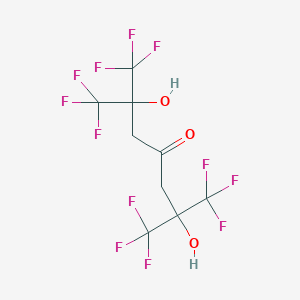
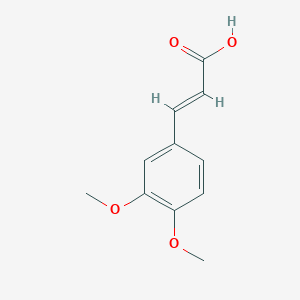
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
